molecular formula C13H7ClFIN2O2S B1455200 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-87-1

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1455200
CAS No.: 1305324-87-1
M. Wt: 436.63 g/mol
InChI Key: UCNMDGJGCWPQLN-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a phenylsulfonyl group attached to the pyrrolopyridine core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical products.

Safety and Hazards

As with any chemical compound, handling “4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in specific types of organic reactions .

Preparation Methods

The synthesis of 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routesThe specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through various pathways. The halogen atoms and phenylsulfonyl group can form non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include other halogenated pyrrolopyridines and sulfonyl-substituted heterocycles. These compounds share similar structural features but differ in the type and position of halogen atoms and other substituents. For example:

The uniqueness of this compound lies in its specific combination of halogen atoms and the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-fluoro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIN2O2S/c14-12-9(15)6-17-13-11(12)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMDGJGCWPQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152624
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-87-1
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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